5-Bromo-2-methoxy-4-methyl-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene
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Overview
Description
5-Bromo-2-methoxy-4-methyl-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene is a complex organic compound that features a benzene ring substituted with bromine, methoxy, methyl, and a benzimidazolyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-methyl-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-methyl-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring can participate in further substitution reactions.
Nucleophilic Substitution: The benzimidazolyl sulfonyl group can be targeted for nucleophilic attack, leading to the formation of new derivatives.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: Often employ palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce a range of benzimidazolyl sulfonyl derivatives .
Scientific Research Applications
5-Bromo-2-methoxy-4-methyl-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-methyl-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene involves its interaction with specific molecular targets. The benzimidazolyl sulfonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-methylbenzene: Lacks the benzimidazolyl sulfonyl group, making it less complex and potentially less active in certain applications.
2-Methoxy-4-methyl-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene: Similar structure but without the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
5-Bromo-2-methoxy-4-methyl-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene is unique due to the presence of both bromine and the benzimidazolyl sulfonyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19BrN2O3S |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-benzyl-1-(5-bromo-2-methoxy-4-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C22H19BrN2O3S/c1-15-12-20(28-2)21(14-17(15)23)29(26,27)25-19-11-7-6-10-18(19)24-22(25)13-16-8-4-3-5-9-16/h3-12,14H,13H2,1-2H3 |
InChI Key |
LYBOWSHAIYRTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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